![molecular formula C20H14O2 B12342354 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 50700-50-0](/img/structure/B12342354.png)
trans-Benzo[a]pyrene-4,5-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Benzo[a]pyrene-4,5-dihydrodiol: is a chemical compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . It is a derivative of benzo[a]pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties . This compound is primarily used in scientific research, particularly in studies related to the metabolism and degradation of PAHs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo[a]pyrene-4,5-dihydrodiol typically involves the catalytic hydrogenation of benzo[a]pyrene. The reaction is carried out under controlled conditions using a suitable catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas . The reaction conditions, including temperature and pressure, are optimized to achieve the desired dihydrodiol product.
Industrial Production Methods: The production process involves standard organic synthesis techniques and purification methods to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Benzo[a]pyrene-4,5-dihydrodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for studying the metabolic pathways and degradation mechanisms of PAHs.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are crucial for understanding the compound’s metabolic fate and potential toxicity .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-Benzo[a]pyrene-4,5-dihydrodiol is used as a model compound to study the chemical behavior and reactivity of PAHs. It helps researchers understand the mechanisms of PAH degradation and the formation of potentially harmful byproducts .
Biology: In biological research, the compound is used to investigate the metabolic pathways of PAHs in living organisms. Studies focus on how enzymes, such as cytochrome P450, metabolize this compound and its impact on cellular processes .
Medicine: In medicine, the compound is studied for its potential role in carcinogenesis. Researchers examine how the metabolic products of this compound interact with DNA and contribute to the development of cancer .
Industry: In industrial applications, the compound is used in environmental monitoring and remediation studies. It serves as a reference compound for assessing the effectiveness of bioremediation techniques in degrading PAHs in contaminated environments .
Wirkmechanismus
The mechanism of action of trans-Benzo[a]pyrene-4,5-dihydrodiol involves its initial oxidation by enzymes such as cytochrome P450 . This oxidation leads to the formation of reactive intermediates, including epoxides and dihydrodiols, which can interact with cellular macromolecules like DNA . These interactions can result in DNA adduct formation, mutagenesis, and potentially carcinogenesis . The compound’s molecular targets include DNA and various cellular enzymes involved in its metabolism .
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene-7,8-dihydrodiol: Another dihydrodiol derivative of benzo[a]pyrene, known for its mutagenic and carcinogenic properties.
Benzo[a]pyrene-11,12-dihydrodiol: A dihydrodiol derivative formed through the oxidation of benzo[a]pyrene at different positions.
Uniqueness: trans-Benzo[a]pyrene-4,5-dihydrodiol is unique due to its specific oxidation at the 4,5-positions, which influences its chemical reactivity and biological activity . This positional specificity allows researchers to study distinct metabolic pathways and the formation of unique metabolites compared to other dihydrodiol derivatives .
Eigenschaften
CAS-Nummer |
50700-50-0 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
InChI-Schlüssel |
OYOQHRXJXXTZII-PMACEKPBSA-N |
Isomerische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
![N-(3,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342293.png)
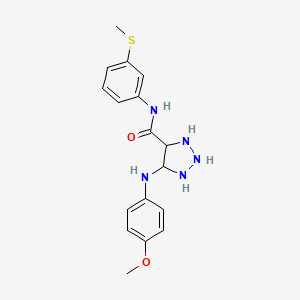
![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)
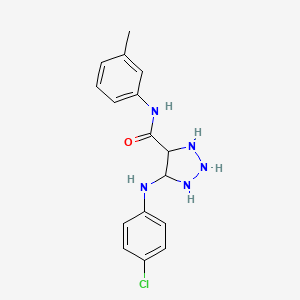
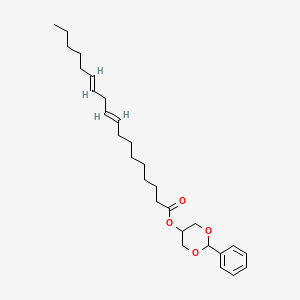
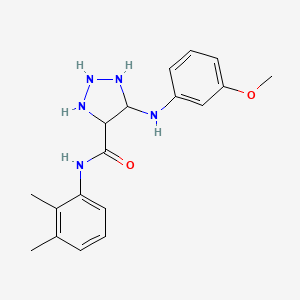
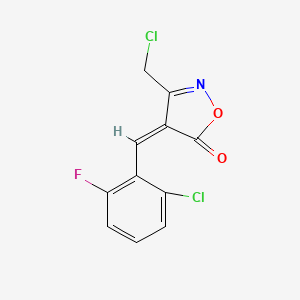
![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
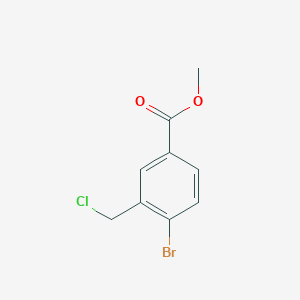

![Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)
